L-Methionine ethyl ester hydrochloride

Vue d'ensemble

Description

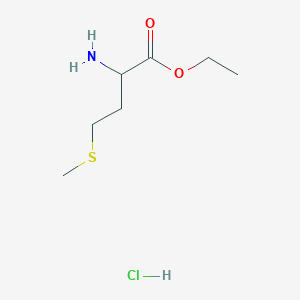

L-Methionine ethyl ester hydrochloride is a chemical compound with the molecular formula C7H16ClNO2S and a molecular weight of 213.73 g/mol . It is a derivative of L-methionine, an essential amino acid, and is commonly used in pharmaceutical research and development . This compound appears as a white crystalline powder and is known for its potential therapeutic applications, particularly in the treatment of certain neurological disorders .

Méthodes De Préparation

L-Methionine ethyl ester hydrochloride is synthesized through the esterification of methionine with ethanol, followed by the reaction with hydrogen chloride to form the hydrochloride salt . The reaction conditions typically involve the use of an inert atmosphere and room temperature storage . Industrial production methods may vary, but the fundamental process remains consistent, ensuring the compound’s purity and stability .

Analyse Des Réactions Chimiques

L-Methionine ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the compound back to its parent amino acid, L-methionine. Reducing agents such as sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by other functional groups. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Biochemical Research

L-Methionine ethyl ester hydrochloride serves as a critical substrate in biochemical studies, particularly in the synthesis of peptides and proteins. Its role as an amino acid source facilitates various experimental setups, including:

- Peptide Synthesis : This compound is utilized in the preparation of methionine-containing peptides, where it acts as a building block for synthesizing more complex structures. The methyl ester form enhances the stability and solubility of the peptides during synthesis .

- Cell Viability Studies : Research has indicated that this compound can influence cell viability and differentiation. A study demonstrated its effects on osteogenic differentiation in induced mesenchymal stem cells (iMSCs), showcasing improved cell adhesion and proliferation at specific concentrations .

Pharmaceutical Applications

The pharmaceutical potential of this compound is notable due to its biological activities, including:

- Antioxidant Properties : The compound exhibits significant antioxidant capabilities, which are beneficial in mitigating oxidative stress in cells. This property has been explored in various studies focusing on cellular health and longevity .

- Therapeutic Use in Animal Nutrition : In veterinary medicine, this compound has been used to enhance the bioavailability of methionine in livestock diets. Research highlights that this compound can improve growth rates, liver function, and reproductive health in cattle by facilitating better absorption through the rumen wall .

Chemical Synthesis

This compound is also instrumental in organic synthesis:

- Potassium Channel Blocker Studies : The compound has shown potential as a potassium channel blocker, which may have implications for neurological studies and muscle contraction research. Understanding its mechanism can lead to advancements in treatments for conditions related to ion channel dysfunction.

- Synthesis of Derivatives : It serves as a precursor for synthesizing various methionine derivatives that are valuable in both research and therapeutic contexts. The ability to modify its structure allows for a broad range of applications within medicinal chemistry.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| L-Methionine | Essential amino acid involved in protein synthesis | Directly involved in metabolic processes |

| N-Acetyl-L-methionine | Acetylated form; often used for stability | Enhanced stability under physiological conditions |

| S-Adenosyl-L-methionine | Active methyl donor; crucial for methylation reactions | Key role in cellular methylation processes |

| L-Methionine sulfoxide | Oxidized form; involved in redox reactions | Plays a role in oxidative stress responses |

This table illustrates how this compound stands out due to its unique combination of properties as an ester and its specific biological activities, making it particularly valuable in both research and therapeutic contexts.

Case Study 1: Osteogenic Differentiation

A study focused on the effects of this compound on iMSCs demonstrated that at concentrations ranging from 1 mM to 10 mM, there was a marked improvement in cell adhesion and viability when compared to controls. The findings suggest potential applications in regenerative medicine and tissue engineering .

Case Study 2: Veterinary Applications

Research highlighted the effectiveness of administering this compound to cattle, resulting in improved weight gain and reproductive performance. This application underscores the compound's significance in animal nutrition and health management strategies .

Mécanisme D'action

L-Methionine ethyl ester hydrochloride acts as a precursor for the synthesis of specific compounds that target neurotransmitter systems in the brain . It exhibits favorable pharmacokinetic properties, allowing for efficient absorption and distribution in the body . The molecular targets and pathways involved include neurotransmitter receptors and enzymes related to amino acid metabolism .

Comparaison Avec Des Composés Similaires

L-Methionine ethyl ester hydrochloride can be compared with other similar compounds, such as:

This compound: Similar in structure but differs in its specific applications and properties.

L-Methionine methyl ester hydrochloride: Another derivative of L-methionine, used in different synthetic and research applications.

L-Phenylalanine ethyl ester hydrochloride: A related compound used in peptide synthesis and other biochemical studies.

This compound is unique due to its specific therapeutic potential and its role in neurological research .

Activité Biologique

L-Methionine ethyl ester hydrochloride (L-MEEH) is a derivative of the essential amino acid L-methionine, known for its significant biological activities. This article delves into its mechanisms of action, pharmacodynamics, and therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound is a sulfur-containing amino acid that plays a crucial role in various metabolic processes. It is a precursor to cysteine and glutathione, both of which are vital antioxidants in the body. The compound is often utilized in clinical settings for its protective effects against oxidative stress and as a dietary supplement.

-

Antioxidant Activity :

- L-MEEH enhances the synthesis of glutathione, a powerful antioxidant that mitigates oxidative damage in cells. This mechanism is particularly beneficial in protecting neurons from oxidative stress associated with neurodegenerative diseases such as Parkinson's disease .

- The compound has been shown to scavenge reactive oxygen species (ROS), thereby reducing cellular damage .

- Hepatoprotective Effects :

- Role in Mitochondrial Function :

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Scavenges ROS; enhances glutathione synthesis |

| Hepatoprotective | Protects liver from toxic substances; regulates ammonia levels |

| Neuroprotective | Mitigates oxidative stress in neuronal cells |

| Chelating Agent | Binds heavy metals, reducing their toxicity |

Case Studies and Research Findings

-

Neuroprotection in Parkinson's Disease :

A study investigated the protective effects of L-MEEH on dopaminergic neurons exposed to 6-hydroxydopamine (6-OHDA). Results indicated that L-MEEH significantly improved cell viability compared to controls, attributed to its antioxidant properties . -

Insecticidal Activity :

Research on methionine derivatives demonstrated that L-MEEH exhibited insecticidal properties against pests like bean bugs. In controlled experiments, L-MEEH led to significant mortality rates among treated insects, suggesting potential agricultural applications . -

Cell Viability and Osteogenic Differentiation :

A recent study explored the effects of L-MEEH on induced mesenchymal stem cells (iMSCs). The results showed enhanced cell viability and osteogenic differentiation when exposed to oxidative stress conditions, indicating its role in promoting bone health .

Propriétés

IUPAC Name |

ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWCQEUBJAIORR-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183183 | |

| Record name | Ethyl L-methionate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-36-7 | |

| Record name | L-Methionine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-methionate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-methionate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL L-METHIONATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6KV3C75EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Beyond its use in PTT 119, what other applications of L-Methionine ethyl ester hydrochloride are explored in the provided research?

A2: The research highlights the use of this compound in enzymatic peptide modification (EPM). [] Specifically, it is used alongside the enzyme α-chymotrypsin to increase the methionine content of polypeptides derived from pre-hydrolyzed milk protein. This application showcases the potential of this compound as a reagent for modifying and potentially enhancing the nutritional or functional properties of proteins.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.